molecular formula C17H17F3N6O5 B14001324 Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate CAS No. 82585-71-5

Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate

Cat. No.: B14001324
CAS No.: 82585-71-5
M. Wt: 442.3 g/mol
InChI Key: YIVVRTMODHSFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitro group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitro group, and the addition of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxyimino group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and nitro group play a significant role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate include:

    Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-methylphenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-chlorophenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity

Properties

CAS No.

82585-71-5

Molecular Formula

C17H17F3N6O5

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl N-[6-amino-4-[[2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C17H17F3N6O5/c1-2-31-16(27)24-13-7-11(14(26(29)30)15(21)23-13)22-8-12(25-28)9-3-5-10(6-4-9)17(18,19)20/h3-7,28H,2,8H2,1H3,(H4,21,22,23,24,27)

InChI Key

YIVVRTMODHSFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC(=NO)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.